![molecular formula C21H21N3O3S B3465951 N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3465951.png)
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide
Description
Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amine group. They are widely used in medicinal chemistry and have applications in the treatment of bacterial infections .
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. In the case of your compound, it would likely involve the reaction of 4-methylphenylsulfonyl chloride with phenylglycinamide .Molecular Structure Analysis
The molecular structure of your compound would be characterized by the presence of the sulfonamide group, along with a phenyl group and a pyridinylmethyl group. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions. The specific reactions that your compound would undergo would depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. Factors that could influence its properties include its molecular weight, the presence of polar groups, and its overall shape .Future Directions
properties
IUPAC Name |
2-(N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-17-7-9-20(10-8-17)28(26,27)24(19-5-3-2-4-6-19)16-21(25)23-15-18-11-13-22-14-12-18/h2-14H,15-16H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBFAVTWVHSBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.